2-(3-Bromophenyl)piperazine

Description

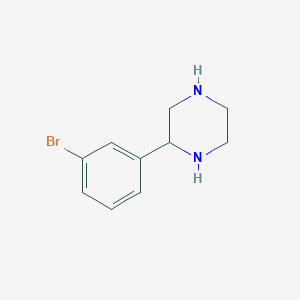

2-(3-Bromophenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by a piperazine ring substituted with a bromophenyl group at the second position

Properties

IUPAC Name |

2-(3-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGWBQXWQJLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404813 | |

| Record name | 2-(3-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885962-24-3 | |

| Record name | 2-(3-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)piperazine typically involves the reaction of 3-bromophenylamine with piperazine. One common method is the Buchwald-Hartwig amination, where 3-bromophenylamine is coupled with piperazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in a high-boiling solvent under an inert atmosphere to ensure optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylpiperazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

Substitution Reactions: Formation of various substituted phenylpiperazines.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of reduced phenylpiperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

2-(3-Bromophenyl)piperazine exhibits significant interaction with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential use in treating mood disorders and anxiety. Research indicates that derivatives of piperazine, including this compound, may possess antidepressant-like effects in animal models, linked to their serotonergic activity .

Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease .

Neuropharmacology

Behavioral Studies

In behavioral studies involving rodents, administration of this compound has demonstrated altered locomotor activity and anxiety-like behaviors. These findings suggest potential applications in understanding the mechanisms underlying anxiety disorders .

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves modulation of serotonergic pathways. By binding to serotonin receptors, it influences neurotransmitter release and neuronal excitability, leading to changes in mood and behavior .

Cancer Research

Induction of Apoptosis

Recent studies have indicated that piperazine derivatives can induce apoptosis in cancer cell lines. For instance, a novel piperazine core compound was shown to activate both intrinsic and extrinsic pathways of apoptosis in liver cancer cell lines . This suggests that this compound may also have applications in cancer therapy.

Case Study: Liver Cancer Cells

A study reported that this compound displayed a strong suppressive effect on liver cancer cell lines with significant alterations in mitochondrial membrane potential and activation of caspases involved in apoptosis . This highlights its potential as an anti-cancer agent.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Serotonergic Activity | Interaction with serotonin receptors (5-HT_1A and 5-HT_2A) influencing mood and anxiety levels. |

| Antidepressant Effects | Exhibits antidepressant-like effects in animal models through serotonergic modulation. |

| Neuroprotective Effects | Protects neurons from oxidative stress; potential application in neurodegenerative diseases. |

| Induction of Apoptosis | Activates apoptotic pathways in cancer cells, suggesting anti-cancer properties. |

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperazine: Similar structure but with the bromine atom at the para position.

1-(3-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)piperazine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 2-(3-Bromophenyl)piperazine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in pharmacological activity and potential therapeutic applications .

Biological Activity

2-(3-Bromophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of piperazine, characterized by the presence of a bromine atom on the phenyl ring. Piperazine derivatives are known for their ability to modulate various receptors and biochemical pathways, making them valuable in pharmacological research.

Target Receptors:

Piperazine compounds, including this compound, primarily act as receptor modulators. They can interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, influencing neurological and psychological processes.

Mode of Action:

The binding of this compound to its targets can lead to alterations in receptor activity, which may result in various physiological effects. This interaction often involves competitive inhibition or allosteric modulation.

Biochemical Pathways:

The compound's biological effects are mediated through several biochemical pathways, including those involved in neurotransmission and cell signaling. These pathways can be influenced by factors such as pH and the presence of other chemical entities.

Pharmacological Properties

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential efficacy as an antibacterial agent .

Antidiabetic Potential:

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antidiabetic agents. The compound has demonstrated significant inhibitory activity against α-glucosidases, with an IC50 value indicating it is more potent than standard treatments like acarbose .

Anticancer Activity:

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways .

Antimicrobial Studies

A study conducted on various piperazine derivatives found that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development .

Antidiabetic Activity

In a comparative study assessing the antidiabetic activity of several piperazine derivatives, this compound was found to have an IC50 value of approximately 8.9 µM against α-glucosidases. This suggests that it could serve as a promising candidate for further development in diabetes therapy .

Anticancer Research

In cancer research, this compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.